N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide
Description
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para-position of the benzene ring and a cyclopropane-containing hydroxymethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)11(19)17-7-12(8-18)5-6-12/h1-4,18H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNRAOXRIGXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best understood through comparisons with analogs sharing key structural motifs:
Benzamide Derivatives with Varying Substituents
| Compound Name | Substituents on Benzamide Core | Amide Nitrogen Substituent | Key Properties | Reference |
|---|---|---|---|---|
| N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide | Trifluoromethoxy | [1-(Hydroxymethyl)cyclopropyl]methyl | Enhanced metabolic stability; potential for hydrogen bonding | Target |
| 4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | Ethoxy | [1-(Hydroxymethyl)cyclopropyl]methyl | Reduced electron-withdrawing effect compared to trifluoromethoxy; lower stability | |
| N-Phenyl-4-(trifluoromethyl)benzamide | Trifluoromethyl | Phenyl | Higher lipophilicity; stronger electron-withdrawing effect | |
| N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide | Trifluoromethoxy | 2-Hydroxy-4-(methylsulfanyl)butyl | Increased solubility due to polar side chain; potential sulfur-mediated interactions |
Key Insights :
- The trifluoromethoxy group improves resistance to oxidative metabolism compared to ethoxy or methoxy groups .
- The cyclopropyl-hydroxymethyl moiety balances steric bulk and polarity, enabling interactions with hydrophobic enzyme pockets while maintaining solubility .
Cyclopropane-Containing Analogs
Key Insights :
- Hydroxymethyl on cyclopropane distinguishes the target compound from thiophene- or piperidine-containing analogs, which prioritize aromatic interactions or rigid backbone conformations .
- Cyclopropane rings generally enhance metabolic stability by resisting cytochrome P450 oxidation .
Trifluoromethoxy vs. Trifluoromethyl Derivatives
| Compound Name | Functional Group | Amide Substituent | Biological Impact | Reference |
|---|---|---|---|---|
| This compound | Trifluoromethoxy (-OCF₃) | [1-(Hydroxymethyl)cyclopropyl]methyl | Moderate electron-withdrawing effect; improved solubility vs. trifluoromethyl | Target |
| N-Phenyl-4-(trifluoromethyl)benzamide | Trifluoromethyl (-CF₃) | Phenyl | Stronger electron-withdrawing effect; higher lipophilicity | |
| N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide | Trifluoromethyl (-CF₃) | Indole-ethyl | Enhanced binding to hydrophobic enzyme pockets; anticancer applications |
Key Insights :
- Trifluoromethoxy offers a balance between electron-withdrawing effects and solubility, whereas trifluoromethyl prioritizes lipophilicity and target affinity .
- The target compound’s hydroxymethyl group may mitigate excessive hydrophobicity associated with trifluoromethylated analogs .
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